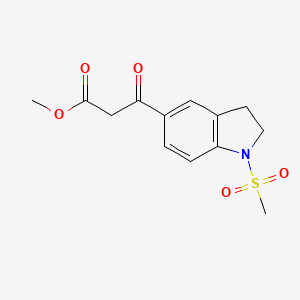
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine
Vue d'ensemble
Description
“N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H20FNO . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The InChI string representation of the molecule isInChI=1S/C10H14FNO/c1-2-12-7-8-13-10-5-3-9 (11)4-6-10/h3-6,12H,2,7-8H2,1H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted .Applications De Recherche Scientifique
Analytical Profiling : N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine, among other arylcyclohexylamines, has been characterized using various analytical techniques such as gas chromatography and mass spectrometry. This is essential for identifying and understanding the chemical properties of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Fluorescent Probes for pH Measurement : Modified analogs of this compound have been developed as pH-sensitive probes. These probes are useful for measuring intracellular pH, crucial for understanding cellular processes (Rhee, Levy, & London, 1995).
Green Chemistry Applications : A study explored the synthesis of ethyl N-cyclohexyl carbamate from cyclohexanamine, highlighting the potential of using this compound derivatives in environmentally friendly chemical processes (Xu Jing-xiu, 2009).
Conformational Analysis : Research has been conducted on the conformations and relative configurations of amines derived from compounds like this compound. Such studies are crucial for understanding the three-dimensional structures and reactivity of these molecules (Montalvo-González, Iniestra-Galindo, & Ariza-Castolo, 2010).
Pharmacological Research : Despite excluding information related to drug use, dosage, and side effects, it's worth noting that analogs of this compound have been studied for their affinity to glutamate NMDA receptors, which are important in neuropharmacology (Roth et al., 2013).
Amino Acid Separation : Cyclohexanamine, a component of this compound, has been used in chromatographic techniques for the separation of amino acids, an essential process in biochemistry (Mizell & Simpson, 1961).
Shale Inhibition in Drilling : Derivatives of cyclohexanamine have been evaluated as shale inhibitors in water-based drilling fluids, demonstrating their potential in the petroleum industry (Zhong et al., 2016).
Thermodynamic Properties : The thermodynamic properties of cyclohexanamines, including their vapor pressures and enthalpies of vaporization, have been studied, which is significant for chemical engineering applications (Verevkin & Emel̀yanenko, 2015).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEJXSGEUGMWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676366 | |
| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226168-13-3 | |
| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)


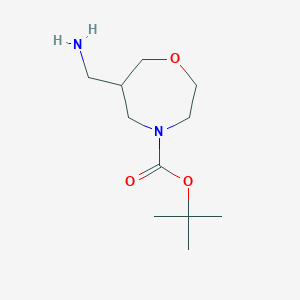

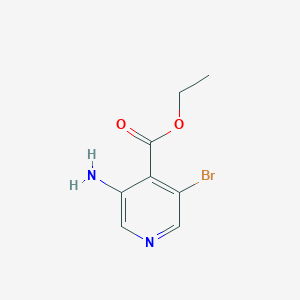
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
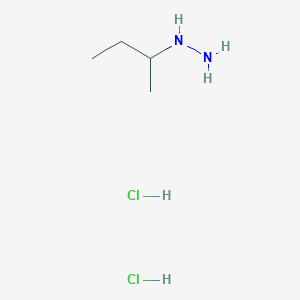
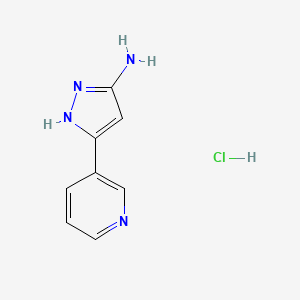
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)

